molecular formula C8H9N3O2 B2430079 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol CAS No. 1380447-77-7

1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol

Cat. No.: B2430079
CAS No.: 1380447-77-7
M. Wt: 179.179
InChI Key: PRGBOEWVCGDIKT-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1H-pyrazole with 2,3-diketoesters under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolopyridine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of functionalized pyrazolopyridine derivatives .

Scientific Research Applications

1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its unique structure allows for diverse chemical modifications and applications .

Properties

IUPAC Name

4-hydroxy-1,3-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-4-7-5(12)3-6(13)9-8(7)11(2)10-4/h3H,1-2H3,(H2,9,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGBOEWVCGDIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=O)N2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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